Gabapentin-d6 HCl

Bioanalytical method validation Therapeutic drug monitoring Stable isotope labeling

Gabapentin-d6 HCl (CAS 1432061-73-8) is a hexa-deuterated internal standard with a +6 Da mass shift, essential for FDA/EMA-compliant LC-MS/MS gabapentin quantification. Spec is ≥98% purity & ≥98 atom % D enrichment, critical for minimizing cross-talk at low ng/mL levels. Unlabeled or alternative deuterated analogs cannot be substituted without full method revalidation. Ideal for TDM, pharmacokinetics, bioequivalence, forensic toxicology, and ANDA submissions.

Molecular Formula C9H12NO2D6Cl
Molecular Weight 213.74
CAS No. 1432061-73-8
Cat. No. B602474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabapentin-d6 HCl
CAS1432061-73-8
SynonymsGabapentin-d6 Hydrochloride;  1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride
Molecular FormulaC9H12NO2D6Cl
Molecular Weight213.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gabapentin-d6 HCl (CAS 1432061-73-8): Procurement-Ready Deuterated Internal Standard for Gabapentin LC-MS/MS Quantification


Gabapentin-d6 HCl (CAS 1432061-73-8) is a hexa-deuterated stable isotope-labeled analog of gabapentin hydrochloride, with a molecular formula of C9H12D6ClNO2 and a molecular weight of 213.73 g/mol [1]. The compound incorporates six deuterium atoms at the 3,3,4,4,5,5 positions of the cyclohexyl ring, creating a mass shift of +6 Da relative to unlabeled gabapentin . Multiple commercial suppliers specify a chemical purity of ≥98% and an isotopic enrichment of ≥98 atom % D, which are critical parameters for its intended application as an internal standard in quantitative bioanalysis [2].

Gabapentin-d6 HCl: Why Unlabeled Gabapentin or Alternative Deuterated Analogs Cannot Be Directly Substituted in Validated LC-MS/MS Methods


Substitution of Gabapentin-d6 HCl with unlabeled gabapentin or alternative deuterated analogs in validated LC-MS/MS assays is not scientifically justifiable without full method revalidation. Unlabeled gabapentin cannot function as an internal standard because it co-elutes and shares identical MRM transitions with the target analyte, preventing independent signal differentiation and failing to correct for matrix effects or instrument drift . Alternative deuterated forms (e.g., gabapentin-d4, gabapentin-d10) exhibit different chromatographic retention behavior due to isotope effects, produce distinct mass spectrometric signals that alter signal-to-noise characteristics, and may demonstrate differential matrix effect compensation profiles [1]. Each deuterated analog requires independent validation under FDA/EMA bioanalytical method validation guidelines for precision, accuracy, recovery, and matrix effect assessment; cross-substitution without revalidation introduces unquantified analytical bias and risks regulatory non-compliance in GxP settings [2].

Gabapentin-d6 HCl (1432061-73-8): Comparative Quantitative Evidence Against Closest Analogs for Method Selection


Isotopic Purity Thresholds: Gabapentin-d6 HCl vs. Gabapentin-d4 HCl for LC-MS/MS Internal Standard Selection

Gabapentin-d6 HCl offers a higher nominal isotopic purity specification (≥98 atom % D) compared to alternative commercially available gabapentin-d4 formulations (≥95% purity, with deuterated forms d1-d4 present at ≥99% combined) [1] . The 98 atom % D threshold for gabapentin-d6 HCl ensures that less than 2% of the internal standard signal originates from isotopologues with lower mass shifts, minimizing isotopic cross-talk interference with the unlabeled analyte channel (m/z 172 for gabapentin) . This is critical because incomplete deuteration produces d0-d5 species that can contribute to background signal in the analyte MRM transition, artificially elevating apparent gabapentin concentrations and compromising lower limit of quantification (LLOQ) accuracy.

Bioanalytical method validation Therapeutic drug monitoring Stable isotope labeling

Method-Specific Internal Standard Selection: Gabapentin-d6 vs. Gabapentin-d4 in Validated Antiepileptic Drug Panels

Published validated LC-MS/MS methods for simultaneous antiepileptic drug quantification demonstrate explicit, non-interchangeable selection of specific deuterated internal standards based on analytical performance requirements. One validated method for eight antiepileptic drugs and two metabolites in human plasma employed d6-levetiracetam, d4-gabapentin, and d6-valproic acid as internal standards, achieving linear calibration curves with r² > 0.99 over a 100-fold concentration range, precision and accuracy ranging from 3-9% and 94-112% respectively, and intra- and inter-day precision and accuracy within 15% at low, medium, and high QC levels, with no significant matrix effect observed in normal, hemolyzed, lipemic, and hyperbilirubin blood samples [1]. In contrast, an independent UPLC-MS/MS method for 13 antiepileptic drugs selected a distinct panel of deuterated internal standards, including d10-gabapentin rather than d4-gabapentin, based on chromatographic resolution and matrix effect compensation requirements [2]. This method-specific optimization underscores that internal standard selection is not arbitrary; it is determined by empirical validation data including relative retention time, ion suppression/enhancement profiles, and cross-talk assessment.

Therapeutic drug monitoring Multi-analyte LC-MS/MS Antiepileptic drugs

Mass Differentiation and Spectral Interference: Gabapentin-d6 HCl vs. Gabapentin-d4 HCl Signal-to-Noise Considerations

Gabapentin-d6 HCl provides a nominal mass shift of +6 Da relative to unlabeled gabapentin (m/z 172 → m/z 178 for the protonated molecular ion), whereas gabapentin-d4 provides a mass shift of +4 Da . The +6 Da shift offers greater separation from the naturally occurring M+1 and M+2 isotopic peaks of unlabeled gabapentin, which arise from natural ¹³C abundance (approximately 1.1% per carbon atom). For a C9H17NO2 molecule, the natural M+1 isotopic abundance is approximately 9.9%, and M+2 abundance is approximately 0.5%. These natural isotopic contributions can bleed into the MRM channel of a d4-labeled internal standard at very low concentrations, whereas the d6-labeled compound sits in a spectral region with negligible natural isotopic interference [1]. This enhanced mass separation is particularly valuable in methods requiring low LLOQ values (e.g., 0.5 μg/mL or lower) where isotopic cross-talk can limit sensitivity.

Mass spectrometry Isotopic labeling MRM optimization

Regulatory Compliance Traceability: Gabapentin-d6 HCl vs. Uncertified Deuterated Gabapentin Reference Materials

Gabapentin-d6 HCl supplied as a certified reference standard includes a comprehensive Certificate of Analysis (CoA) documenting HPLC purity, isotopic enrichment, mass spectrometry confirmation, and in some cases NMR structural verification [1]. This documentation supports traceability to pharmacopeial standards (USP or EP) and meets regulatory requirements for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production quality control [2]. In contrast, research-grade gabapentin-d4 and gabapentin-d10 materials may be supplied with limited or no CoA documentation, which is insufficient for GxP-compliant laboratory environments. For example, CATO Research Chemicals provides gabapentin-d6 HCl under ISO 17034 accreditation as a certified reference material producer, with full analytical data packages including NMR, MS, HPLC, GC, IR, and UV characterization [3].

Reference standard certification GMP/GLP compliance Analytical quality control

Gabapentin-d6 HCl (1432061-73-8): Validated Application Scenarios for Bioanalytical and Pharmaceutical Workflows


Therapeutic Drug Monitoring (TDM) of Gabapentin in Epilepsy Patient Plasma Using Validated LC-MS/MS Panels

Gabapentin-d6 HCl serves as a deuterated internal standard in validated multi-analyte LC-MS/MS methods for therapeutic drug monitoring of gabapentin in human plasma. In a representative validated method, d4-gabapentin was employed alongside d6-levetiracetam and d6-valproic acid to achieve linear calibration (r² > 0.99 over a 100-fold range), precision of 3-9%, accuracy of 94-112%, and intra- and inter-day precision and accuracy within 15% across low, medium, and high QC levels, with no significant matrix effect observed in normal, hemolyzed, lipemic, and hyperbilirubin blood samples [1]. The deuterated internal standard compensates for variable protein precipitation recovery, ion suppression from phospholipids, and injection-to-injection instrument drift .

Pharmacokinetic and Bioequivalence Studies in Pharmaceutical Development

In pharmacokinetic profiling and bioequivalence studies requiring precise quantification of gabapentin in plasma, serum, or urine, Gabapentin-d6 HCl provides a stable isotope-labeled internal standard that corrects for sample preparation variability, matrix effects (ion suppression/enhancement in ESI), and instrument response drift. The ≥98 atom % D isotopic enrichment specification ensures that less than 2% of the internal standard signal originates from incompletely deuterated species, minimizing cross-talk with the analyte MRM channel at low nanogram-level concentrations [1]. This is critical for achieving the precision and accuracy requirements (typically ±15% for all QC levels except LLOQ ±20%) mandated by FDA and EMA bioanalytical method validation guidelines .

Abbreviated New Drug Application (ANDA) Quality Control and Method Validation

Gabapentin-d6 HCl supplied with ISO 17034-certified reference material documentation and comprehensive Certificate of Analysis (including HPLC purity, isotopic enrichment, NMR, and MS characterization) supports ANDA submission requirements for generic gabapentin products. The certified reference standard provides traceability to USP or EP pharmacopeial standards, enabling method validation and quality control release testing under GMP conditions [1]. Research-grade deuterated analogs without equivalent certification require independent full characterization before use in regulated quality control workflows .

Forensic Toxicology and Postmortem Gabapentin Quantification

In forensic toxicology applications requiring gabapentin quantification in complex postmortem matrices (whole blood, vitreous humor, tissue homogenates), Gabapentin-d6 HCl functions as an internal standard to correct for severe matrix effects from hemolysis, putrefaction, and lipid content. The +6 Da mass shift provides adequate separation from natural isotopic background while maintaining sufficient chromatographic co-elution with the native analyte, a requirement for effective matrix effect compensation in ESI-LC-MS/MS workflows [1]. Validated methods employing deuterated gabapentin internal standards have demonstrated linear ranges from 0.5-50 mg/L with limits of detection as low as 0.1 mg/L .

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